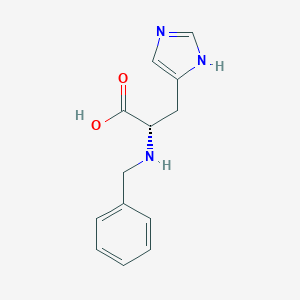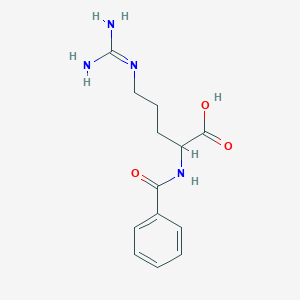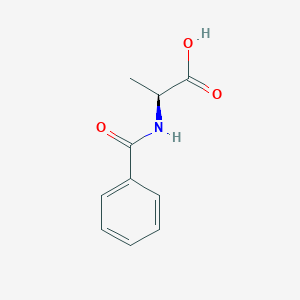
AC-Pro-ome
Overview
Description
AC-Pro-ome is a molecule that consists of 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It is often used in research and development .
Synthesis Analysis
The synthesis of this compound involves several steps. As a key building block, N-Boc-protected ethyl (1S,3S,4R)-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate was prepared through a diastereoselective aza-Diels–Alder reaction and subsequent hydrogenolytic removal of the chiral N-1-phenylethyl substituent . The target compound Boc-[ProM-19]-OMe was then prepared via subsequent peptide coupling and Ru-catalyzed ring-closing metathesis steps .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, NMR spectroscopic studies have been conducted on the acetylated methyl ester and dimethyl amide of proline, this compound . These studies have revealed important information about the conformational properties of this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound have been analyzed in several studies. For instance, one study discussed the synthesis of a new tetracyclic scaffold ProM-19, which represents a XPP tripeptide unit frozen in a PPII helix conformation . Another study discussed the influence of three sodium salts on the conformation of three proline-based peptide models in aqueous solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies. For instance, one study discussed the conformational properties of the acetylated methyl ester and dimethyl amide of proline, this compound .
Scientific Research Applications
Overview of Omics Technologies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized medical research. They offer a comprehensive view of the biological processes and enable a deeper understanding of diseases. This approach is essential in integrative genetics and the study of complex biological systems, including the AC-Pro-ome (Hasin, Seldin, & Lusis, 2017).
COVIDomics and Proteomics
During the COVID-19 pandemic, omics-based technologies like proteomics and metabolomics played a crucial role in understanding the disease's pathobiology. This included detecting mutations, drug target discovery, and vaccine generation. The term "COVIDomics" encompasses these efforts in using omics-scale investigations for COVID-19 research (Costanzo et al., 2022).
OMERO: Data Management in Omics
OME Remote Objects (OMERO) is a software platform that provides a unified interface for managing a wide range of biological data, crucial for data-intensive omics research. This system supports various omics types, including light-microscopy and high-content-screening data, essential for studying the this compound (Allan et al., 2012).
Metabolomics in Rheumatic Diseases
Metabolomics, part of the omics family, plays a pivotal role in biomedical research. This approach provides insights into the metabolites present in biological systems, reflecting the ultimate response to genetic and environmental changes, critical for understanding diseases like rheumatism (Semerano, Romeo, & Boissier, 2015).
Integrative Omics in Molecular Medicine
The integration of various omics sciences, including genomics, transcriptomics, and proteomics, is fundamental in understanding biological mechanisms and has significant medical applications. This integrative approach is crucial for analyzing networks, pathways, and interactions in biological systems, which can be applied to the this compound (Maffia et al., 2017).
Multi-Methodological Research in Operations Management
In operations management, employing a multi-methodological approach, including omics techniques, enhances the scientific merit and robustness of research outcomes. This approach is applicable in various fields, including the study of this compound (Choi, Cheng, & Zhao, 2016).
Metabolomics: The Final Frontier
The interconnection between genomics, proteomics, and metabolomics is evident in biological research. Metabolomics, as the final piece of the omics puzzle, provides a comprehensive understanding of metabolites, essential for studying complex systems like the this compound (Veenstra, 2012).
Transcriptomic and Proteomic Integration
Integrating transcriptomics and proteomics is vital in studying complex biological systems and their applications in molecular medicine. This method offers insights into metabolic pathways and mitochondrial activity, applicable to the this compound (Silvestri et al., 2010).
Novel Applications in Food Technology
Omics sciences have significantly impacted food technology. Proteomics and metabolomics offer a comprehensive view of food composition and the effects of biotechnological processes, applicable in studying the this compound (Picariello et al., 2012).
Proteomics in Microbial Engineering
Proteomics, combined with other omics, enhances our understanding of microbial physiology and metabolism, paving the way for efficient metabolic engineering. This approach is crucial for studying the this compound in microbial cells (Han, Lee, & Lee, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
AC-Pro-ome, also known as Acetyl-Proline Methyl Ester, primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in various biological processes, including protein degradation and processing, and are involved in diseases such as hypertension and neurodegenerative disorders .
Mode of Action
This compound interacts with aspartic proteases through nonbonded interactions . These interactions involve the catalytic groups of the active center of the enzyme, a cleaved peptide bond, and a water molecule . This interaction leads to the formation of unstable electronic systems, which are practically identical for various enzymes of the aspartic protease family .
Biochemical Pathways
The interaction of this compound with aspartic proteases affects the enzymatic activity of these proteins, thereby influencing the biochemical pathways they are involved in . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of aspartic proteases . By interacting with these enzymes, this compound can potentially influence various biological processes regulated by aspartic proteases.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conformation of proline-based peptide models, such as this compound, can be influenced by the presence of different sodium salts in the solution . These salts can stabilize the conformers over wide temperature ranges . .
properties
IUPAC Name |
methyl (2S)-1-acetylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIXKWOJEMZXMK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying Ac-Pro-OMe in the context of collagen?
A: Collagen, a major structural protein, relies heavily on proline and its derivative, 4-hydroxyproline, for its unique triple-helical structure. [] this compound serves as a simplified model compound mimicking proline's behavior within peptides. Studying its conformational preferences, particularly the cis-trans isomerization around the amide bond, provides valuable insights into the factors influencing collagen stability and folding. [, ]
Q2: How does the structure of this compound influence its amide bond isomerization?
A: Research indicates that this compound exhibits a preference for the trans amide bond conformation in solution. [, ] This preference can be influenced by factors like solvent polarity and the presence of hydrogen bonding partners. For instance, studies using infrared spectroscopy have shown that strong hydrogen bond donors, like water, can influence the vibrational frequency of the amide carbonyl group in this compound, suggesting interactions that can affect isomerization. []
Q3: Can modifications to the proline ring in this compound impact collagen stability?
A: Yes, research on similar proline derivatives, such as 4-chloroprolines, demonstrates the significant impact of even small structural changes on collagen stability. [] Introducing a chlorine atom at the 4-position of the proline ring in this compound, creating Ac-Clp-OMe (where Clp represents 4-chloroproline), leads to notable differences in conformational preferences compared to the parent this compound. [] When incorporated into collagen-like peptides, these 4-chloroproline derivatives can either stabilize or destabilize the triple helix depending on the stereochemistry of the chlorine atom, highlighting the importance of stereoelectronic and steric effects. []
Q4: How do researchers employ computational methods to study this compound?
A: Density Functional Theory (DFT) calculations are valuable tools to investigate the reactivity and interactions of this compound. [] For example, DFT studies have been used to predict the preferred reaction pathways of this compound with reactive oxygen species like peroxyl radicals, revealing that hydrogen atom abstraction from the Cα position is a likely mechanism for this reaction. [] These computational insights complement experimental data and provide a deeper understanding of the compound's chemical behavior.
Q5: Beyond collagen, are there other areas where understanding this compound is beneficial?
A: The study of this compound extends beyond collagen to broader fields like peptide and protein science. [] Its use as a model compound helps in understanding fundamental aspects of proline's influence on peptide structure and dynamics. For instance, investigating the ability of different amide solvents to alter the cis-trans isomerization rate of this compound provides valuable insights into the role of hydrogen bonding in protein folding processes. [] This knowledge contributes to a broader understanding of protein folding pathways and the factors governing protein stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)

